Ethyl 4,4,4-trifluoro-2-methylbutanoate
Overview
Description
Ethyl 4,4,4-trifluoro-2-methylbutanoate is a synthetic organic compound that is used in various industrial and scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water and a variety of organic solvents. It is commonly used as a reagent in organic synthesis, as a solvent, and as a biomarker. It has also been used in the development of new drugs, as a food additive, and in the manufacture of plastics and other materials.
Scientific Research Applications
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Synthesis and Application of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 4,4,4-trifluoro-2-methylbutanoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Regioselectivity of Insertion Reaction
- Field : Chemical Research
- Application : Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these investigations were not provided in the source .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 4,4,4-trifluoro-2-methylbutanoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Regioselectivity of Insertion Reaction
- Field : Chemical Research
- Application : Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these investigations were not provided in the source .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 4,4,4-trifluoro-2-methylbutanoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Regioselectivity of Insertion Reaction
- Field : Chemical Research
- Application : Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these investigations were not provided in the source .
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4,4,4-trifluorobutyrate | |
CAS RN |
136564-76-6 | |
Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136564-76-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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